molecular formula C28H29N3O4 B2454381 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one CAS No. 1018162-31-6

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one

Cat. No.: B2454381
CAS No.: 1018162-31-6
M. Wt: 471.557
InChI Key: SCGQUHJNIRLFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzimidazole core, a pyrrolidinone ring, and multiple functional groups, making it a versatile molecule for chemical reactions and biological interactions.

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-8-3-6-13-26(19)35-18-22(32)17-31-25-12-5-4-11-24(25)29-28(31)20-14-27(33)30(16-20)21-9-7-10-23(15-21)34-2/h3-13,15,20,22,32H,14,16-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGQUHJNIRLFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol or ethanol, catalysts such as palladium or copper, and reagents like o-vanillin and 4,4’-diaminodiphenyl ether .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors, automated synthesis systems, and rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups may yield ketones, while substitution reactions on the aromatic rings can introduce various functional groups.

Scientific Research Applications

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or chemical processes

Mechanism of Action

The mechanism of action of 4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is unique due to its complex structure, which allows for diverse chemical reactions and biological interactions. Its combination of functional groups and rings provides a versatile platform for various applications in research and industry.

Biological Activity

4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one is a complex organic compound with potential biological activities. Its unique structure includes a benzodiazole ring, a pyrrolidinone moiety, and various phenolic groups, which may contribute to its pharmacological properties. This article explores the compound's biological activity, focusing on its medicinal chemistry applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C27H27N3O3C_{27}H_{27}N_{3}O_{3}, with a molecular weight of 441.5 g/mol. The compound's IUPAC name is this compound. Its structural features are critical for its interactions with biological targets.

PropertyValue
Molecular FormulaC27H27N3O3
Molecular Weight441.5 g/mol
IUPAC NameThis compound
InChI KeyUZKFYCHQPOCADG-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The hydroxy group and the benzodiazole ring are believed to play significant roles in binding affinity and specificity towards molecular targets. The pyrrolidinone moiety may enhance the stability of the compound, facilitating its interaction with biological systems.

Antioxidant Activity

Research indicates that compounds containing benzodiazole rings often exhibit antioxidant properties. The presence of hydroxyl groups can enhance radical scavenging activity, making this compound a candidate for further studies in oxidative stress-related conditions.

Antimicrobial Properties

Preliminary studies suggest that derivatives of benzodiazole compounds possess antimicrobial activity against various pathogens. The presence of the phenolic groups in this compound may contribute to its efficacy against bacteria and fungi.

Anti-inflammatory Effects

Compounds similar to this one have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This could be particularly relevant in the treatment of chronic inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds or derivatives:

  • Study on Antioxidant Activity :
    • A study demonstrated that benzodiazole derivatives exhibited significant antioxidant activity by inhibiting lipid peroxidation in vitro. This suggests that our compound may also possess similar properties due to its structural similarities.
  • Antimicrobial Testing :
    • Another research focused on the antimicrobial efficacy of phenolic compounds derived from benzodiazoles against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration for our specific compound.
  • Anti-inflammatory Mechanisms :
    • A recent investigation highlighted that certain pyrrolidinone derivatives effectively reduced inflammation markers in animal models of arthritis, suggesting potential applications for our compound in inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis optimization requires systematic variation of temperature (60–120°C), solvent polarity (e.g., dichloromethane vs. methanol), and catalyst selection (e.g., Lewis acids like AlCl₃). For example, highlights that solvent choice significantly impacts intermediate stability, with polar aprotic solvents improving benzodiazole ring formation. Reaction monitoring via TLC or HPLC is critical to isolate intermediates and minimize side products. Design of Experiments (DoE) methodologies, as discussed in , can statistically optimize these parameters while reducing experimental runs.

Q. How can researchers structurally characterize this compound to confirm regiochemistry and stereochemical integrity?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C, COSY, NOESY) to resolve substituent positions on the benzodiazole and pyrrolidinone moieties. X-ray crystallography (e.g., ) provides definitive confirmation of stereochemistry, particularly for the 2-hydroxypropyl side chain. High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the pyrrolidinone carbonyl (C=O stretch ~1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., varying IC₅₀ values across assays)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, incubation time). Orthogonal assays (e.g., enzymatic vs. cell-based) should be employed. For example, notes that benzodiazole derivatives show variable kinase inhibition depending on ATP concentration. Normalize data using positive controls (e.g., staurosporine for kinases) and validate via pharmacokinetic studies (plasma protein binding, metabolic stability) to contextualize in vitro vs. in vivo efficacy .

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance target selectivity?

  • Methodological Answer : Focus on the benzodiazole’s 2-methylphenoxy group and the pyrrolidinone’s 3-methoxyphenyl moiety. suggests that electron-withdrawing groups (e.g., -Cl) on the phenyl ring improve binding to hydrophobic enzyme pockets. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like kinases or GPCRs. Synthesize analogs via Suzuki-Miyaura coupling to introduce halogens or methoxy variants, then assay against isoform-specific targets .

Q. What computational approaches are effective in predicting metabolic liabilities and off-target interactions?

  • Methodological Answer : Use quantum mechanical/molecular mechanics (QM/MM) to model CYP450-mediated oxidation of the hydroxypropyl chain. Tools like SwissADME predict metabolic hotspots (e.g., O-demethylation of the 3-methoxyphenyl group). Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding promiscuity to hERG channels or serum albumin, as highlighted in ’s reaction design framework .

Q. How can researchers design in vitro assays to evaluate the compound’s blood-brain barrier (BBB) permeability for CNS applications?

  • Methodological Answer : Use parallel artificial membrane permeability assays (PAMPA-BBB) with a lipid composition mimicking BBB endothelia (e.g., porcine polar brain lipid extract). Validate with MDCK-MDR1 cell monolayers to assess P-glycoprotein efflux. ’s synthesis of aminoethyl side chains can inform modifications to enhance logP (optimal range: 2–4) and reduce hydrogen bond donors (<3) .

Method Development & Validation

Q. What analytical methods are recommended for quantifying trace impurities in bulk synthesis batches?

  • Methodological Answer : UPLC-MS/MS with a C18 column (2.1 × 50 mm, 1.7 µm) and gradient elution (water/acetonitrile + 0.1% formic acid) achieves baseline separation of byproducts like dealkylated benzodiazoles. Forced degradation studies (acid/base/oxidative stress) identify major degradants, as per ICH Q3A guidelines. Reference ’s protocols for impurity profiling using certified reference materials .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

  • Methodological Answer : Conduct ADME-Tox studies to identify bioavailability bottlenecks. For example, notes that in vitro assays may overlook first-pass metabolism of the hydroxypropyl group. Use portal vein-cannulated rodent models to measure hepatic extraction ratios. Adjust formulations (e.g., nanocrystal suspensions) to improve solubility, as the compound’s logD (3.2) suggests moderate hydrophobicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.